molecular formula C20H17IN4O3S B13380417 ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate

ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate

Cat. No.: B13380417
M. Wt: 520.3 g/mol
InChI Key: HVGZBVHUSNFGRI-AUEPDCJTSA-N
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Description

Ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-iodophenylhydrazine with ethyl cyanoacetate under basic conditions to form an intermediate hydrazone. This intermediate then undergoes cyclization with a thiophene derivative in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate exerts its effects involves binding to specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom in the phenyl ring and the cyano group in the thiophene ring makes it particularly versatile for further functionalization and application in various fields .

Biological Activity

Ethyl 4-cyano-5-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2-thiophenecarboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : A pyrazole ring fused with a thiophene derivative.
  • Functional Groups : Contains cyano, methyl, and iodo substituents which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess both antibacterial and antifungal activities. The presence of the cyano group is often associated with enhanced bioactivity due to its electron-withdrawing nature, which can stabilize reactive intermediates during antimicrobial action .

Anticancer Potential

The anticancer activity of pyrazole derivatives has been documented extensively. In a study involving a library of compounds screened against multicellular spheroids, certain pyrazole derivatives demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways . The specific compound may similarly exhibit these properties due to its structural components.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase is a crucial enzyme in the pyrimidine biosynthesis pathway and is a target for immunosuppressive drugs. Some pyrazole derivatives have been identified as potent inhibitors of DHODH, leading to reduced proliferation of pathogenic organisms like Plasmodium falciparum, the causative agent of malaria. The compound's structural features may contribute to its ability to interact with the enzyme's active site effectively .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various pyrazole derivatives, revealing that certain modifications significantly increased their activity against both gram-positive and gram-negative bacteria. Ethyl 4-cyano derivatives were particularly effective, suggesting that similar modifications could enhance the biological activity of our compound .

Case Study: Anticancer Screening

In another study focused on drug libraries for cancer treatment, compounds similar in structure to ethyl 4-cyano derivatives were screened for their ability to inhibit tumor growth in vitro. The results indicated promising anticancer activity, with mechanisms involving cell cycle arrest and apoptosis induction being observed .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPyrazole DerivativesSignificant inhibition of bacterial growth
AnticancerPyrazole LibraryInduction of apoptosis in cancer cells
DHODH InhibitionVarious PyrazolesReduced P. falciparum growth

Properties

Molecular Formula

C20H17IN4O3S

Molecular Weight

520.3 g/mol

IUPAC Name

ethyl 4-cyano-5-[(E)-[2-(4-iodophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C20H17IN4O3S/c1-4-28-20(27)17-11(2)15(9-22)18(29-17)23-10-16-12(3)24-25(19(16)26)14-7-5-13(21)6-8-14/h5-8,10,24H,4H2,1-3H3/b23-10+

InChI Key

HVGZBVHUSNFGRI-AUEPDCJTSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=CC=C(C=C3)I)C)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)I)C)C#N)C

Origin of Product

United States

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